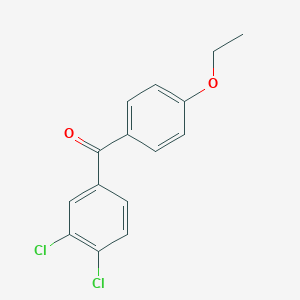

3,4-Dichloro-4'-ethoxybenzophenone

Descripción general

Descripción

Synthesis Analysis

Synthetic approaches for compounds similar to 3,4-Dichloro-4'-ethoxybenzophenone often involve multi-step reactions, starting from basic aromatic compounds and involving processes such as Friedel-Crafts acylation, nitration, and reduction reactions. For instance, the synthesis of related chloro and ethoxy-containing compounds has been achieved through high-pressure hydrolysis and reduction, followed by addition reactions with perfluoro-vinyl-perfluoro-methyl ether, showcasing the complexity and efficiency of modern synthetic chemistry (Wen Zi-qiang, 2007).

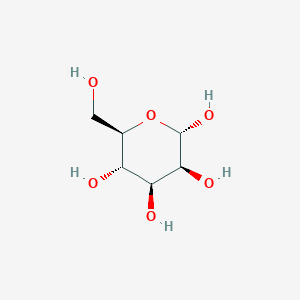

Molecular Structure Analysis

The molecular structure of compounds akin to 3,4-Dichloro-4'-ethoxybenzophenone is often characterized using techniques like IR spectra, 1H NMR, and X-ray crystallography. These methods provide detailed insights into the arrangement of atoms, the electronic environment, and the overall three-dimensional shape of the molecule, which are critical for understanding its reactivity and physical properties. For example, studies have detailed the molecular docking and quantum chemical calculations to predict the structure and reactivity of similar molecules (A. Viji et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving 3,4-Dichloro-4'-ethoxybenzophenone or its analogs can include a variety of mechanisms such as electrophilic substitution, oxidative aminocarbonylation, and cyclization reactions. These reactions are pivotal for further functionalizing the compound or for integrating it into more complex molecules. The study of these reactions not only sheds light on the reactivity of such compounds but also on their potential utility as intermediates in organic synthesis (B. Gabriele et al., 2006).

Aplicaciones Científicas De Investigación

Environmental Monitoring and Analytical Techniques

3,4-Dichloro-4'-ethoxybenzophenone and its related compounds, such as benzophenone-type UV filters, are commonly used in various products, necessitating the development of sensitive analytical methods for environmental and biological monitoring. For instance, an automated on-line column-switching HPLC-MS/MS method was developed to measure environmental phenols like 2-hydroxy-4-methoxybenzophenone (BP-3) in human milk, highlighting the importance of assessing human exposure to these compounds in breastfed infants (Ye et al., 2008).

Stability and Toxicity Studies

Studies on the stability and transformation of UV filters in chlorinated water have been conducted to understand their behavior and potential risks in different environments. For example, the transformation of benzophenone-3 (BP3) and benzophenone-4 (BP4) in chlorinated water was investigated, revealing the formation of chlorinated products and suggesting that these compounds and their transformation products could pose potential ecological and health risks (Zhuang et al., 2013).

Reproductive Toxicity Assessment

Concerns about the impact of environmental phenols on reproductive health have led to studies investigating the reproductive toxicity of these compounds. A systematic review of human and animal studies on benzophenone-3 (BP-3) indicated potential endocrine-disrupting effects, altering estrogen and testosterone balance, which could affect reproductive health (Ghazipura et al., 2017).

Catalytic and Antimicrobial Applications

The synthesis of polymer-metal complexes involving 2-hydroxy-4-ethoxybenzophenone has been reported, showing that these complexes exhibit catalytic activity and antimicrobial properties against various microorganisms. This indicates a potential application in the field of catalysis and as antimicrobial agents (Patel et al., 2009).

Metabolism and Endocrine-Disrupting Activity

Studies on the metabolism of benzophenone-type UV filters, such as BP-3, by liver microsomes have shown the formation of metabolites with altered estrogenic and anti-androgenic activities, highlighting the endocrine-disrupting potential of these compounds (Watanabe et al., 2015).

Propiedades

IUPAC Name |

(3,4-dichlorophenyl)-(4-ethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O2/c1-2-19-12-6-3-10(4-7-12)15(18)11-5-8-13(16)14(17)9-11/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWDFTJTHZVRNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641759 | |

| Record name | (3,4-Dichlorophenyl)(4-ethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichloro-4'-ethoxybenzophenone | |

CAS RN |

106473-07-8 | |

| Record name | (3,4-Dichlorophenyl)(4-ethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

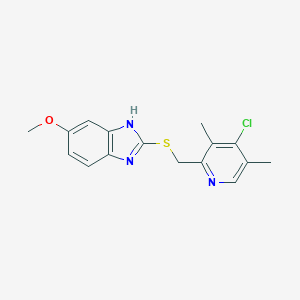

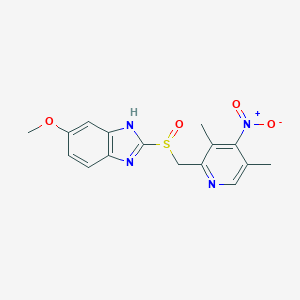

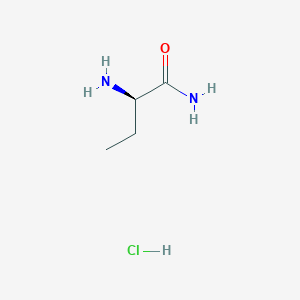

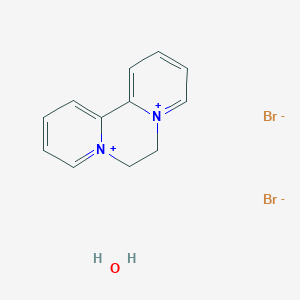

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

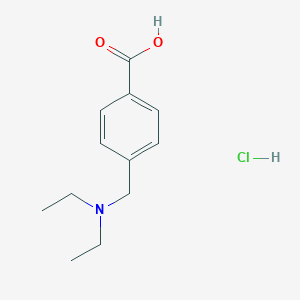

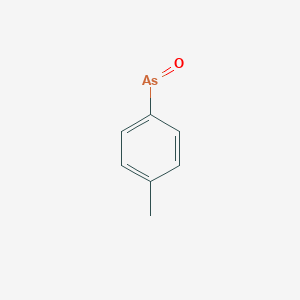

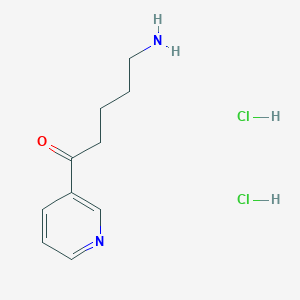

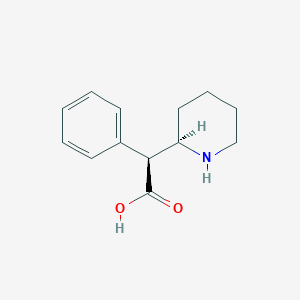

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.